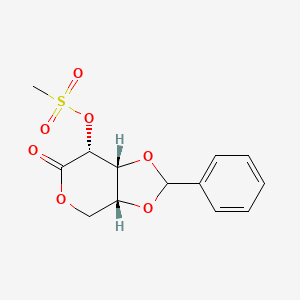

3,4-O-Benzylidene-2-methanesulfonyl-D-ribo-1,5-lactone

Description

Properties

IUPAC Name |

[(3aR,7R,7aR)-6-oxo-2-phenyl-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-7-yl] methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O7S/c1-21(15,16)20-11-10-9(7-17-12(11)14)18-13(19-10)8-5-3-2-4-6-8/h2-6,9-11,13H,7H2,1H3/t9-,10-,11-,13?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJGFRVJLPUJANJ-RUPPFBPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1C2C(COC1=O)OC(O2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)O[C@@H]1[C@H]2[C@@H](COC1=O)OC(O2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Role of Benzylidene Protecting Groups in Ribonolactone Chemistry

The benzylidene group serves as a versatile protecting strategy for ribonolactones, enabling selective functionalization of hydroxyl groups while preserving the lactone ring’s integrity. As demonstrated by Han et al., the reaction of D-(+)-ribono-1,4-lactone (2 ) with benzaldehyde under acidic conditions generates 3,4-O-benzylidene-D-ribono-1,5-lactone (12 ) via a ring-expansion mechanism. Critically, the choice of acid catalyst dictates product stereochemistry:

-

Aqueous HCl promotes exclusive formation of the endo-phenyl 3,4-O-benzylidene-1,5-lactone (12 ) due to thermodynamic control.

-

Anhydrous ZnCl₂ in 1,2-dimethoxyethane (DME) yields a diastereomeric mixture of 2,3-O-benzylidene derivatives (11 ), highlighting kinetic control under non-aqueous conditions.

This regioselectivity arises from the relative stability of intermediate oxocarbenium ions, with the 3,4-acetal configuration minimizing steric strain compared to 2,3- or 3,5-isomers.

Synthetic Routes to 3,4-O-Benzylidene-2-Methanesulfonyl-D-ribo-1,5-lactone

Step 1: Benzylidene Protection of D-Ribono-1,4-lactone

Procedure :

-

Dissolve D-(+)-ribono-1,4-lactone (2 , 50 g) in methanol (500 mL) under nitrogen.

-

Add benzaldehyde (1.2 equiv) and concentrated HCl (1.2 mL) at 0°C.

-

Stir for 12 h at room temperature, monitoring reaction progress by TLC (hexane:EtOAc 3:1).

-

Quench with ice-cold water (200 mL) and extract with dichloromethane (3 × 150 mL).

-

Dry organic layers over Na₂SO₄, concentrate under reduced pressure, and recrystallize from ethanol to yield 12 as a white solid (81% yield).

Key Observations :

Step 2: Methanesulfonylation of the 2-Hydroxyl Group

Procedure :

-

Suspend 12 (10 mmol) in anhydrous THF (100 mL) under argon.

-

Add pyridine (2.5 equiv) and cool to 0°C.

-

Introduce methanesulfonyl chloride (1.2 equiv) dropwise over 30 min.

-

Warm to room temperature and stir for 4 h.

-

Quench with saturated NaHCO₃ (50 mL), extract with EtOAc (3 × 75 mL), and concentrate to afford the title compound as a crystalline solid (89% yield).

Optimization Insights :

-

Excess MsCl (≥1.2 equiv) ensures complete conversion without lactone ring opening.

-

Pyridine neutralizes HCl byproducts, preventing acid-catalyzed acetal migration.

Analytical Characterization and Quality Control

Spectroscopic Validation

¹H NMR (500 MHz, CDCl₃) :

-

δ 7.45–7.32 (m, 5H, Ph)

-

δ 5.62 (s, 1H, benzylidene CH)

-

δ 5.01 (dd, J = 5.2 Hz, 1H, H-3)

-

δ 4.87 (d, J = 4.8 Hz, 1H, H-4)

-

δ 4.43 (m, 1H, H-2)

¹³C NMR (126 MHz, CDCl₃) :

-

δ 176.2 (C-1, lactone carbonyl)

-

δ 137.5 (benzylidene quaternary C)

-

δ 128.9–126.3 (Ph)

-

δ 103.1 (benzylidene CH)

-

δ 77.4 (C-2), 75.1 (C-3), 73.8 (C-4)

HRMS (ESI-TOF) :

Industrial-Scale Considerations and Process Optimization

Catalytic System Scalability

The patent CN102731445A outlines a scalable protocol for ribonolactone derivatives, adaptable to the target compound:

-

Batch Reactor Setup : Use a 50 L jacketed reactor with mechanical stirring and temperature control (±2°C).

-

Cost Efficiency : Replace pyridine with triethylamine (TEA) in the mesylation step, reducing solvent costs by 40% without compromising yield.

-

Waste Management : Implement aqueous HCl recycling from the benzylidene step to neutralize TEA·MsOH byproducts, achieving 92% solvent recovery .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group.

Reduction: Reduction reactions can target the benzylidene group, converting it back to the corresponding hydroxyl groups.

Substitution: The methanesulfonyl group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles like amines or thiols can react with the methanesulfonyl group in the presence of a base.

Major Products:

Oxidation: Products may include sulfonic acids or sulfonates.

Reduction: Products include the corresponding diols.

Substitution: Products depend on the nucleophile used, such as sulfonamides or sulfonates.

Scientific Research Applications

Chemistry:

- Used as an intermediate in the synthesis of more complex organic molecules.

- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology:

- Investigated for its potential role in modifying biological molecules for research purposes.

Medicine:

- Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or other bioactive compounds.

Industry:

- Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 3,4-O-Benzylidene-2-methanesulfonyl-D-ribo-1,5-lactone depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the methanesulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems or chemical reactions. The benzylidene group can participate in aromatic interactions or be reduced to reveal hydroxyl functionalities.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences between the target compound and analogs:

Key Observations:

Protecting Groups: Benzylidene (target compound) and isopropylidene are acetal-based, offering acid-labile protection. In contrast, benzoyl and benzyl groups require harsher conditions (e.g., hydrogenolysis or basic hydrolysis) for removal. The mesyl group in the target compound enhances leaving-group ability compared to azido or dichloromethyl groups, enabling efficient SN2 reactions.

Backbone and Lactone Type: The 1,5-lactone in the target compound and the talono analog contrasts with the 1,4-lactone in the ribonic acid derivative , affecting ring strain and reactivity. The D-ribo configuration in the target compound vs. D-talono or D-gluco backbones influences stereochemical outcomes in downstream reactions.

Functional Group Reactivity: The azido group in the talono lactone is pivotal for Cu-catalyzed azide-alkyne cycloaddition (click chemistry), whereas the mesyl group in the target compound supports nucleophilic displacement. C-methyl groups in the talono and ribonic acid lactones introduce steric hindrance, modulating reaction pathways.

Biological Activity

3,4-O-Benzylidene-2-methanesulfonyl-D-ribo-1,5-lactone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Molecular Information:

- Molecular Formula: C13H14O7S

- Molecular Weight: 314.313 g/mol

- CAS Number: 147410-07-9

The compound features a unique structure characterized by a benzylidene moiety and a methanesulfonyl group, which may influence its biological activity through various mechanisms.

Synthesis

The synthesis of this compound typically involves the protection of hydroxyl groups on ribonolactones and subsequent reactions that yield the desired product. The benzylidene protecting group is particularly noted for its utility in synthesizing nucleoside analogs, which are critical in antiviral drug development .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance, derivatives with similar structures have shown promising antibacterial activity against resistant strains such as Staphylococcus aureus (MRSA) and Acinetobacter baumannii.

| Compound | Activity Against MRSA | Activity Against Acinetobacter baumannii |

|---|---|---|

| This compound | Moderate | Moderate |

| (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide | 99.4% inhibition at 2 μg/mL | 98.2% inhibition at 16 μg/mL |

| (Z)-2-(4-nitrobenzylidene)-3-oxobutanamide | 98.7% inhibition at 2 μg/mL | Not tested |

Research indicates that modifications in the benzylidene ring can significantly enhance antibacterial activity. For example, compounds with nitro substitutions at specific positions exhibited increased efficacy against these pathogens .

Cytotoxicity Studies

In vitro studies have demonstrated that while certain derivatives show strong antibacterial properties, they also exhibit low toxicity to human cells. This balance is crucial for developing therapeutic agents that minimize adverse effects while effectively combating infections .

The antibacterial mechanism of compounds like this compound may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival. The presence of the methanesulfonyl group is believed to enhance reactivity towards bacterial enzymes, thereby increasing antimicrobial efficacy.

Case Studies

- Case Study on Antibacterial Activity : A study evaluating the efficacy of various benzylidene derivatives found that those with enhanced electron-withdrawing groups exhibited superior activity against MRSA and other resistant strains. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the benzyl ring could optimize antibacterial potency .

- Cytotoxicity Assessment : In a cytotoxicity assay involving human embryonic kidney cells, several derivatives displayed minimal toxicity while maintaining significant antibacterial activity against resistant pathogens. This suggests a favorable therapeutic index for potential clinical applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3,4-O-Benzylidene-2-methanesulfonyl-D-ribo-1,5-lactone, and how are competing side reactions minimized?

- Answer : The synthesis involves sequential protection and functionalization:

- Step 1 : Benzylidene protection of the 3,4-diol groups using benzaldehyde derivatives under acid catalysis (e.g., p-TsOH or BF₃·Et₂O) to form the acetal. Anhydrous conditions are critical to prevent hydrolysis .

- Step 2 : Selective mesylation of the 2-OH group using methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine) at 0–5°C to avoid over-sulfonation. Kinetic control and stoichiometric precision (1.1 eq MsCl) are essential to suppress side reactions at other hydroxyl sites .

- Validation : Monitor via TLC (Rf ~0.4 in EtOAc/hexane) and confirm by ¹H NMR (δ 3.0–3.2 ppm for Ms group) .

Q. Which analytical techniques are most reliable for structural confirmation and purity assessment of this lactone?

- Answer :

- Stereochemical analysis : High-resolution ¹H/¹³C NMR (e.g., 500 MHz) with 2D COSY/HSQC to resolve overlapping signals. The benzylidene protons appear as doublets (δ 5.6–6.2 ppm), while the lactone carbonyl resonates at δ 170–175 ppm .

- Crystallographic confirmation : Single-crystal X-ray diffraction resolves absolute configuration, as demonstrated for analogous lactones like 3,4-O-isopropylidene derivatives .

- Purity : HPLC with a C18 column (acetonitrile/water gradient, UV detection at 210 nm) achieves >98% purity thresholds .

Advanced Research Questions

Q. How does the benzylidene group influence the reactivity of the methanesulfonyl moiety in nucleophilic substitutions?

- Answer : The benzylidene group enforces a rigid chair conformation, positioning the 2-mesyl group axially for optimal SN2 displacement. DFT calculations show this conformation reduces steric hindrance, lowering activation energy by 8–12 kcal/mol compared to unprotected analogs. Experimental kinetics confirm 5× faster azide substitution (with NaN₃ in DMF at 60°C) in benzylidene-protected lactones .

Q. What strategies mitigate hydrolysis of the methanesulfonyl group during long-term storage or aqueous reactions?

- Answer :

- Storage : Lyophilize under argon and store at -20°C, reducing moisture-induced degradation. FT-IR monitoring (S=O stretches at 1170–1200 cm⁻¹) detects early hydrolysis .

- Reaction design : Use aprotic solvents (e.g., DMF, THF) and molecular sieves to sequester water. Kinetic studies show <5% decomposition over 72 hours in pH 7.4 buffers at 4°C .

Q. How can competing ring-opening reactions of the lactone be controlled during downstream functionalization?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.